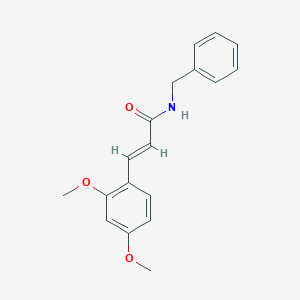

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-16-10-8-15(17(12-16)22-2)9-11-18(20)19-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHYUVNXKCFHCH-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with benzylamine and acryloyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylamide moiety to an amine or other reduced forms.

Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:

- Oxidation : Converts to carboxylic acids or oxidized derivatives.

- Reduction : Transforms the acrylamide moiety into amines.

- Substitution : Engages in electrophilic or nucleophilic substitution reactions.

These reactions allow researchers to create more complex organic molecules, expanding the scope of synthetic chemistry.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that certain derivatives exhibit significant antibacterial activity.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features may contribute to:

- Targeting Enzymes/Receptors : The compound may interact with specific molecular targets, modulating their activity.

- Drug Formulation : Its properties could be harnessed in developing formulations for therapeutic agents.

Industry

The compound finds applications in material science:

- Polymer Development : It can be utilized in synthesizing polymers with tailored properties.

- Coatings and Adhesives : Its chemical structure may enhance the performance of industrial coatings or adhesives.

Case Studies

-

Anticancer Activity Study

- A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy Research

- Research conducted on various derivatives of the compound demonstrated promising antimicrobial activity against Gram-positive bacteria. The study highlighted its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in N-Substituents

Piperidine- and Benzylamine-Based Hybrids

- (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(2,4-dimethoxyphenyl)acrylamide (Compound 4) This hybrid compound replaces the benzyl group with a 1-benzylpiperidin-4-ylethyl chain. It exhibits 100% purity and demonstrates neuroprotective and neurogenic properties in vitro .

- (E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(2,4-dimethoxyphenyl)acrylamide (Compound 10) Here, the N-benzyl group is modified with a benzyl(methyl)amino-methylphenyl substituent. This structural change improves antioxidant activity, likely due to increased electron-donating capacity from the tertiary amine .

Heterocyclic and Aromatic N-Substituents

- (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide

The dioxoisoindolinyl group at the nitrogen introduces a planar, electron-deficient heterocycle. This compound shows moderate antifungal activity, attributed to the synergistic effects of the 3,4-dimethoxyphenyl and dioxoisoindolinyl groups .

Variations in Aromatic Substituents

Position and Number of Methoxy Groups

- (E)-3-(3,4-dimethoxyphenyl)-N-benzylacrylamide

Shifting the methoxy groups from the 2,4- to 3,4-positions alters electronic properties. The 3,4-dimethoxy configuration enhances antifungal activity by ~20% compared to 2,4-dimethoxy derivatives, likely due to improved π-stacking with fungal enzyme active sites . - 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide Replacing the 2,4-dimethoxyphenyl with a benzodioxol group introduces a fused oxygen-rich ring.

Halogen and Nitro Substituents

- (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide

A chloro substituent at the 3-position of the phenyl ring and a hydroxy-methoxybenzyl group on nitrogen confer mutagenic activity, as seen in capsaicin analogs. The chlorine atom increases electrophilicity, facilitating DNA adduct formation . - (E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide The nitro group at the 3-position introduces strong electron-withdrawing effects, reducing the compound’s basicity (pKa ~12.39) and shifting its reactivity toward nucleophilic targets .

Table 1: Key Properties of Selected Analogs

Biological Activity

(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group and a dimethoxy-substituted phenyl group attached to an acrylamide moiety. Its chemical formula is CHNO, and it exhibits properties typical of acrylamide derivatives, which are known for their diverse biological activities.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways. This interaction can lead to altered cellular signaling and gene expression.

- Receptor Binding : It may bind to various receptors, potentially affecting cell proliferation and apoptosis pathways.

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including:

- A549 (Lung Cancer) : The compound has been shown to reduce cell viability significantly in A549 cells through mechanisms involving apoptosis and cell cycle arrest .

- SK-MEL-147 (Melanoma) : Similar antiproliferative effects were observed in melanoma cells, suggesting its potential as a therapeutic agent against multiple cancer types .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, although further research is required to elucidate the specific mechanisms involved.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Mechanistic Insights

Further mechanistic studies have indicated that the compound may downregulate cyclin B, leading to cell cycle arrest. Western blot analysis has confirmed changes in protein expression associated with apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for (E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide, and how can purity be maximized?

- Methodological Answer : The compound is synthesized via a multi-step process involving condensation of cinnamic acid derivatives with benzylamines. Key steps include:

-

Reaction Conditions : Use of coupling agents like EDCI in DMF under ice-cooling to activate the carboxylic acid group ( ).

-

Purification : Column chromatography with solvents such as ethyl acetate/petroleum ether mixtures ().

-

Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of amine relative to acid) and reaction time (e.g., 3–6 hours under reflux) improves yields ( ).

-

Purity Validation : Elemental analysis and HPLC (≥99% purity) ensure reproducibility in biological assays ( ).

Reaction Parameter Optimal Conditions Impact on Yield/Purity Coupling Agent EDCI in DMF Reduces side reactions Solvent System Ethyl acetate/petroleum ether (1:3) Enhances chromatographic separation Reaction Temperature 0–5°C (initial step) Minimizes degradation

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry (e.g., trans-configuration via Hz coupling in acrylamide protons) ( ).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 394.2260) ( ).

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 80.06° between acrylamide and benzene rings), critical for understanding steric effects ().

Q. What initial biological screening approaches are used to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Assays : Antioxidant activity via DPPH radical scavenging; acetylcholinesterase inhibition for Alzheimer’s drug candidates ( ).

- Cell Viability Tests : MTT assays on cancer cell lines (e.g., IC values in µM range) ().

- Neuroprotective Models : SH-SY5Y neuronal cells exposed to oxidative stress (e.g., HO) to measure viability ( ).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Compare IC values across studies using standardized protocols (e.g., vs. 17).

- Metabolic Stability Tests : Assess compound stability in liver microsomes to explain discrepancies between in vitro and in vivo efficacy ().

- Target Engagement Studies : Use SPR or thermal shift assays to confirm binding to purported targets (e.g., acetylcholinesterase) ( ).

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

-

Substituent Variation : Modify methoxy groups (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) and compare bioactivity ().

-

Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using software like Schrödinger ().

-

Crystallographic Data : Correlate dihedral angles (e.g., ) with activity to optimize steric bulk.

Derivative Modification Biological Activity 4-Methoxy analog () 4-OCH on benzyl group Reduced neuroprotection 2,4-Dimethoxy () Both OCH groups Enhanced antioxidant activity

Q. How can computational methods predict the compound’s reactivity and interaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack ( ).

- Molecular Dynamics (MD) : Simulate binding to acetylcholinesterase’s catalytic site ( ).

- ADMET Prediction : Use tools like SwissADME to forecast blood-brain barrier permeability (critical for neuroprotective agents) ( ).

Q. What experimental approaches validate the compound’s mechanism of action in neuroprotection?

- Methodological Answer :

- ROS Scavenging Assays : Measure reduction in intracellular reactive oxygen species (e.g., via DCFH-DA fluorescence) ( ).

- Gene Expression Profiling : RNA-seq to identify upregulated neurotrophic factors (e.g., BDNF) ().

- In Vivo Models : Transgenic Alzheimer’s mice (e.g., APP/PS1) to assess cognitive improvement ( ).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.